molecular formula C23H25FN4O2 B2781097 N-(3-ethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 1189668-09-4

N-(3-ethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2781097
CAS No.: 1189668-09-4
M. Wt: 408.477
InChI Key: AOZFVVVBXHJCNU-UHFFFAOYSA-N
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Description

The compound N-(3-ethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 3-fluorophenyl group at position 2 and an acetamide-linked 3-ethylphenyl moiety at position 6. Its molecular formula is C23H25FN4O2 (average mass: 390.48 g/mol), as reported in screening databases . This spirocyclic scaffold is associated with diverse pharmacological activities, particularly as kinase inhibitors or enzyme modulators, as seen in related compounds like NFOT (a DDR1 inhibitor) .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-2-16-5-3-8-19(13-16)25-20(29)15-28-11-9-23(10-12-28)26-21(22(30)27-23)17-6-4-7-18(24)14-17/h3-8,13-14H,2,9-12,15H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZFVVVBXHJCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (CAS Number: 1189668-09-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C23H25FN4O2C_{23}H_{25}FN_{4}O_{2} with a molecular weight of 408.5 g/mol. The structure features a triazaspiro framework which is known to contribute to various biological activities.

PropertyValue
CAS Number1189668-09-4
Molecular FormulaC23H25FN4O2
Molecular Weight408.5 g/mol

The biological activity of this compound may be linked to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are involved in numerous physiological processes. The compound's structure suggests potential binding affinities to specific GPCR subtypes, which could lead to modulation of intracellular signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for various GPCRs, influencing downstream signaling cascades.
  • Calcium Ion Modulation : Similar compounds have been shown to elevate intracellular calcium levels via inositol trisphosphate pathways, suggesting a possible mechanism for this compound as well .
  • Cellular Migration and Shape Changes : Activation of specific GPCRs can lead to cytoskeletal reorganization and changes in cell morphology, which are critical in processes such as inflammation and cancer metastasis.

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound:

Anticancer Activity

Research indicates that compounds with a similar triazaspiro structure have shown promising anticancer properties by inducing apoptosis in various cancer cell lines. For example, studies have demonstrated that modifications in the triazaspiro framework can enhance cytotoxicity against human cancer cells.

Neuroprotective Effects

There is emerging evidence that compounds interacting with GPCRs may provide neuroprotective benefits. The modulation of neurotransmitter systems could potentially alleviate conditions such as neurodegeneration or cognitive decline.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Apoptosis Induction : A study demonstrated that a related triazaspiro compound significantly increased apoptosis in breast cancer cells through mitochondrial pathways.
  • Neuroprotective Mechanisms : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress-induced damage by modulating GPCR signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituent Variations on the Aromatic Rings
  • Target Compound: 3-ethylphenyl (acetamide side chain): Introduces moderate hydrophobicity and steric bulk.
  • Analog 1 : 2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide ()

    • 3,4-Dimethylphenyl (core): Increases steric hindrance compared to 3-fluorophenyl.
    • 3-Trifluoromethylphenyl (side chain): Adds strong hydrophobicity and electron-withdrawing properties, likely enhancing metabolic stability but reducing solubility.
    • Molecular Weight : 458.48 g/mol (vs. 390.48 g/mol for the target).
  • Analog 2 : 2-[2-(4-Methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide ()

    • 4-Methylphenyl (core): Less steric bulk than 3-fluorophenyl.
    • 4-Isopropylphenyl (side chain): Highly hydrophobic, which may limit bioavailability.
    • Molecular Weight : 418.54 g/mol.
Modifications to the Acetamide Side Chain
  • Analog 3: N-[2-[4-(3-fluorophenyl)-1-oxo-2,4,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide (VU0364739, ) Naphthalene carboxamide: Replaces the acetamide group, increasing aromatic surface area for π-π interactions.

Pharmacological Activity and Target Specificity

  • Target Compound : Likely targets kinases or G protein-coupled receptors (GPCRs) due to structural similarity to NFOT, a reported inhibitor in DDR1 pathways .
  • Analog 4 : 2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(4-methylphenyl)acetamide ()
    • The 3,4-dimethylphenyl group may enhance selectivity for enzymes with larger active sites, such as cytochrome P450 isoforms.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) 390.48 458.48 418.54 ~491.6*
LogP (Predicted) ~3.2 ~4.5 ~3.8 ~4.1
Hydrogen Bond Acceptors 5 6 5 6
Rotatable Bonds 6 7 7 8

*Estimated from molecular formula in .

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